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molecular formula C13H16BF3O2 B1318695 4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane CAS No. 1073339-21-5

4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

Cat. No. B1318695
M. Wt: 272.07 g/mol
InChI Key: HBQNDHPCMDZKNT-UHFFFAOYSA-N
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Patent
US08232409B2

Procedure details

The title compound was prepared from 4-bromo-2-methyl-6-nitro-phenylamine and 4,4,5,5-tetramethyl-2-(2-trifluoromethyl-phenyl)-[1,3,2]dioxaborolane according to the procedures described in Example 1, steps D and E. 1H-NMR (400 MHz, CDCl3) δ: 7.68 (d, J=7.8 Hz, 1H), 7.47 (t, J=7.3 Hz, 1H), 7.36 (t, J=7.6 Hz, 1H), 7.30 (d, J=7.6 Hz, 1H), 6.59 (s, 1H), 6.61 (s, 1H), 3.41 (br. s., 4H), 2.19 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[C:5]([NH2:11])=[C:4]([CH3:12])[CH:3]=1.CC1(C)C(C)(C)OB([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=2[C:27]([F:30])([F:29])[F:28])O1>>[CH3:12][C:4]1[C:5]([NH2:11])=[C:6]([NH2:8])[CH:7]=[C:2]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][C:22]=2[C:27]([F:30])([F:29])[F:28])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)[N+](=O)[O-])N)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=C(C=CC=C1)C(F)(F)F)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=C(C=C(C1)C1=C(C=CC=C1)C(F)(F)F)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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